molecular formula C16H15ClN4O2S2 B11421388 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11421388
M. Wt: 394.9 g/mol
InChI Key: IRFJIIRDVHJYAQ-UHFFFAOYSA-N
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Description

  • This compound is a heterocyclic molecule with a complex structure. Let’s break it down:
    • The pyrimidine core consists of two nitrogen atoms and four carbon atoms arranged in a six-membered ring.
    • The benzothiazole moiety is fused to the pyrimidine ring, contributing to its overall structure.
    • The chlorine atom is attached to one of the pyrimidine carbon atoms.
    • The ethoxy group (C₂H₅O-) is linked to the benzothiazole nitrogen.
    • The ethylsulfanyl group (C₂H₅S-) is attached to another pyrimidine carbon.
    • Finally, the carboxamide functional group (-CONH₂) completes the compound.
  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity and designing related compounds.

      Biology: Studying its interactions with enzymes or receptors.

      Medicine: Exploring its potential as a drug candidate (e.g., antitumor, antimicrobial).

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s potential lies in its versatility across scientific disciplines

    Properties

    Molecular Formula

    C16H15ClN4O2S2

    Molecular Weight

    394.9 g/mol

    IUPAC Name

    5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylpyrimidine-4-carboxamide

    InChI

    InChI=1S/C16H15ClN4O2S2/c1-3-23-9-5-6-11-12(7-9)25-16(19-11)21-14(22)13-10(17)8-18-15(20-13)24-4-2/h5-8H,3-4H2,1-2H3,(H,19,21,22)

    InChI Key

    IRFJIIRDVHJYAQ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC

    Origin of Product

    United States

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